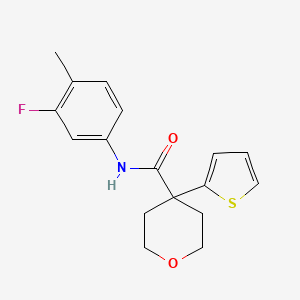

![molecular formula C21H25N5O4S2 B2713035 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 422533-16-2](/img/structure/B2713035.png)

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

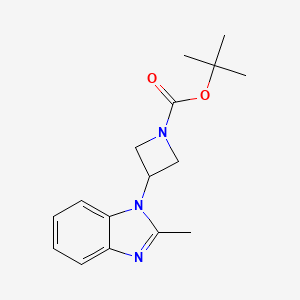

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. Attached to this core are various functional groups, including a methoxyethylamino group, a sulfanyl group, and a sulfamoylphenylethyl group.Chemical Reactions Analysis

Quinazoline derivatives are known to exhibit good functional group tolerance and can undergo a variety of condensation and substitution reactions . They can react with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Anti-ulcerogenic and Anti-ulcerative Colitis Activity

Research by Alasmary et al. (2017) focused on novel quinazoline and acetamide derivatives, including the subject compound, evaluating their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated significant curative activity against acetic acid-induced ulcer models and were more effective than standard treatments in reducing peptic ulcer and ulcerative colitis parameters. Notably, no adverse effects on liver and kidney functions were reported with prolonged oral administration, highlighting their potential as safe anti-ulcerogenic agents (Alasmary, Awaad, Alafeefy, El-meligy, & Alqasoumi, 2017).

Structural and Coordination Chemistry

Studies by Kalita and Baruah (2010) explored the different spatial orientations of amide derivatives, including those related to the compound of interest, on anion coordination. The research highlighted the unique geometries and self-assembly properties of these compounds, offering insights into their potential applications in designing novel coordination complexes and materials (Kalita & Baruah, 2010).

Antitumor Activity

A practical synthetic method for the antitumor compound CP724,714, related to the subject compound, was developed by Wei Bang-guo (2008). This method achieved high overall yields and regioselectivity based on the Heck coupling reaction, indicating the compound's potential in oncology applications (Wei Bang-guo, 2008).

Analgesic and Anti-inflammatory Activities

Research by Alagarsamy et al. (2011) on novel quinazolin-4(3H)-ones, structurally related to the compound , revealed their potential for analgesic and anti-inflammatory activities. These compounds showed significant activity in comparison to reference standards, suggesting their use in managing pain and inflammation (Alagarsamy, Gopinath, Parthiban, Subba Rao, Murali, & Raja Solomon, 2011).

Orientations Futures

Quinazoline derivatives have drawn immense attention due to their significant biological activities . Future research could focus on designing and synthesizing more biologically active candidates based on the quinazoline scaffold . Additionally, the development of pharmaceuticals targeting angiogenesis in tumors is a promising strategy for the development of cancer therapy .

Propriétés

IUPAC Name |

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S2/c1-30-13-12-24-20-17-4-2-3-5-18(17)25-21(26-20)31-14-19(27)23-11-10-15-6-8-16(9-7-15)32(22,28)29/h2-9H,10-14H2,1H3,(H,23,27)(H2,22,28,29)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGQPVZNUCGGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2712952.png)

![N-(2,3-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2712955.png)

![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2712957.png)

![methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate](/img/structure/B2712965.png)

![rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2712967.png)

![tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2712968.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2712970.png)

![N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2712973.png)

![1-(2-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2712975.png)